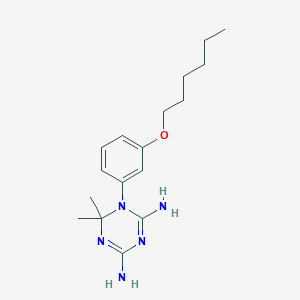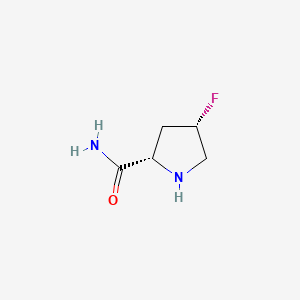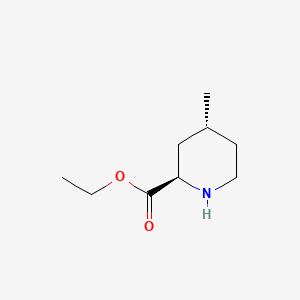
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves several key steps:
Formation of the quinolone core: This is typically achieved through the cyclization of appropriate precursors.
Introduction of the fluoro group: Fluorination is often carried out using fluorinating agents such as fluoroboric acid.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of norfloxacin follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone core.
Substitution: Substitution reactions, especially at the piperazine ring, can yield different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including alkyl halides for N-alkylation.
Major Products
Oxidation products: Modified quinolone derivatives.
Reduction products: Reduced quinolone compounds.
Substitution products: Various N-alkylated piperazine derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry.
Biology: Investigated for its effects on bacterial DNA replication.
Medicine: Extensively used as an antibacterial agent to treat urinary tract infections, gastrointestinal infections, and respiratory tract infections.
Mechanism of Action
The antibacterial activity of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but broader spectrum.
Levofloxacin: Known for its higher potency and better pharmacokinetic profile.
Ofloxacin: Similar structure but with different pharmacokinetic properties.
Uniqueness
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is unique due to its specific piperazine substitution, which enhances its antibacterial activity and spectrum. Its relatively low toxicity and high efficacy make it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h3,6,9-10,17H,2,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLTXLVORITVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-82-0 | |
| Record name | 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYL-6-FLUORO-7-(PIPERAZIN-1-YL)QUINOLIN-4(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DV73N84L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)


dimethylsilane](/img/structure/B3153064.png)
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)


![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)

